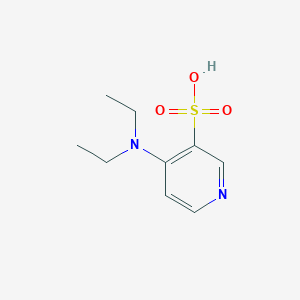
4-(Diethylamino)pyridine-3-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diethylamino)pyridine-3-sulfonic acid is an organic compound with the molecular formula C9H14N2O3S It is a derivative of pyridine, featuring a diethylamino group at the 4-position and a sulfonic acid group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diethylamino)pyridine-3-sulfonic acid typically involves the sulfonation of 4-(Diethylamino)pyridine. One common method is the reaction of 4-(Diethylamino)pyridine with sulfur trioxide or chlorosulfonic acid, followed by hydrolysis to yield the sulfonic acid derivative . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of pyridine-3-sulfonic acids, including this compound, can involve the oxidation of 3-chloropyridine to 3-chloropyridine N-oxide, followed by replacement of the chlorine atom with a sulfo group and subsequent reduction to the sulfonic acid . This method is advantageous for large-scale production due to its efficiency and high yield.
化学反応の分析
Types of Reactions
4-(Diethylamino)pyridine-3-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The sulfonic acid group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl chlorides, while reduction can produce sulfonamides. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
4-(Diethylamino)pyridine-3-sulfonic acid has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis
特性
分子式 |
C9H14N2O3S |
|---|---|
分子量 |
230.29 g/mol |
IUPAC名 |
4-(diethylamino)pyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H14N2O3S/c1-3-11(4-2)8-5-6-10-7-9(8)15(12,13)14/h5-7H,3-4H2,1-2H3,(H,12,13,14) |
InChIキー |
UUIGJSUDHQDPBN-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C(C=NC=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


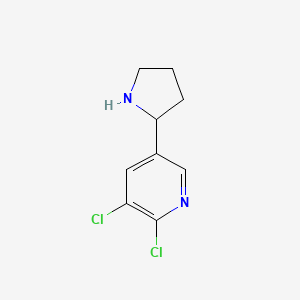


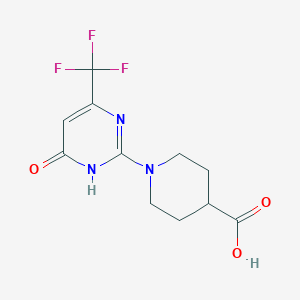
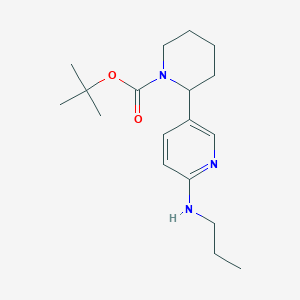
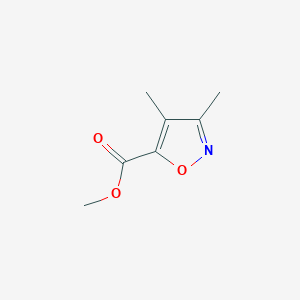
![7-Nitrobenzo[D]thiazole-2-thiol](/img/structure/B11807164.png)
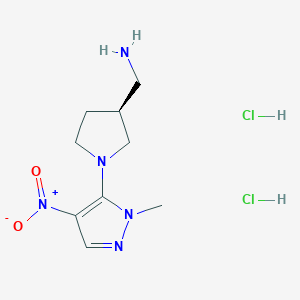
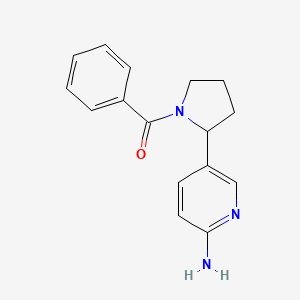
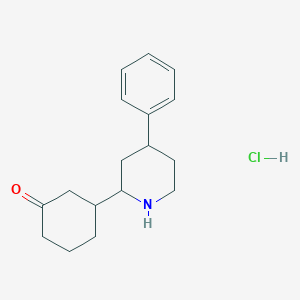


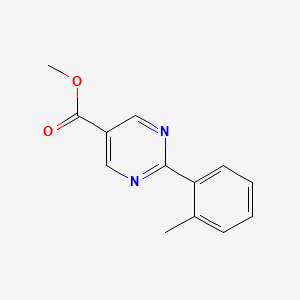
![tert-Butyl 7-(aminomethyl)-2,3,4a,5-tetrahydrocyclopenta[b][1,4]oxazine-4(7aH)-carboxylate](/img/structure/B11807189.png)
